1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol
Overview
Description
1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol is an organic compound that features a bromine atom, an aminomethyl group, and a hydroxyl group attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions. Common reagents used in these steps include bromine for bromination, formaldehyde and ammonia for the Mannich reaction to introduce the aminomethyl group, and oxidizing agents like hydrogen peroxide for hydroxylation .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions
Major Products:
- Oxidation can yield 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-indene-1-one.
- Reduction can yield 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol.
- Substitution can yield various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Aminomethyl)-2,3-dihydro-1H-indene-1-ol
- 5-Bromo-2,3-dihydro-1H-indene
- 1-(Aminomethyl)-5-chloro-2,3-dihydro-1H-inden-1-ol
Comparison: 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol is unique due to the presence of both the bromine atom and the aminomethyl group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
1-(aminomethyl)-5-bromo-2,3-dihydroinden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKEXLZOYPNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233108 | |
Record name | 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132943-67-9 | |
Record name | 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132943-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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